Cas no 634602-29-2 (Octanoic acid, 3-hydroxy-7-methyl-)
Octanoic acid, 3-hydroxy-7-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Octanoic acid, 3-hydroxy-7-methyl-
- 3-Hydroxy-7-methyloctanoic acid
- F74426
- EN300-7850388
- SCHEMBL667381
- 634602-29-2
-
- MDL: MFCD20659229
- Inchi: 1S/C9H18O3/c1-7(2)4-3-5-8(10)6-9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12)
- InChI Key: URSDOFWLDXJRKM-UHFFFAOYSA-N
- SMILES: OC(CC(=O)O)CCCC(C)C
Computed Properties
- Exact Mass: 174.125594432g/mol
- Monoisotopic Mass: 174.125594432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 6
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 57.5Ų
Octanoic acid, 3-hydroxy-7-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1260601-100mg |
3-Hydroxy-7-methyloctanoic acid |
634602-29-2 | 98% | 100mg |
$375 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1260601-250mg |
3-Hydroxy-7-methyloctanoic acid |
634602-29-2 | 98% | 250mg |
$625 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1260601-1g |
3-Hydroxy-7-methyloctanoic acid |
634602-29-2 | 98% | 1g |
$1680 | 2024-06-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01387493-100mg |
3-Hydroxy-7-methyloctanoic acid |
634602-29-2 | 98% | 100mg |
¥2617.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01387493-250mg |
3-Hydroxy-7-methyloctanoic acid |
634602-29-2 | 98% | 250mg |
¥4448.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01387493-1g |
3-Hydroxy-7-methyloctanoic acid |
634602-29-2 | 98% | 1g |
¥12008.0 | 2024-04-18 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R143065-100mg |
Octanoic acid, 3-hydroxy-7-methyl- |
634602-29-2 | 98% | 100mg |
¥2879 | 2023-09-08 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R143065-1g |
Octanoic acid, 3-hydroxy-7-methyl- |
634602-29-2 | 98% | 1g |
¥13209 | 2023-09-08 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R143065-250mg |
Octanoic acid, 3-hydroxy-7-methyl- |
634602-29-2 | 98% | 250mg |
¥4893 | 2023-09-08 | |
| eNovation Chemicals LLC | Y1260601-100mg |
3-Hydroxy-7-methyloctanoic acid |
634602-29-2 | 98% | 100mg |
$415 | 2025-02-24 |
Octanoic acid, 3-hydroxy-7-methyl- Suppliers
Octanoic acid, 3-hydroxy-7-methyl- Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Octanoic acid, 3-hydroxy-7-methyl-
Comprehensive Analysis of Octanoic acid, 3-hydroxy-7-methyl- (CAS No. 634602-29-2): Properties, Applications, and Industry Trends
Octanoic acid, 3-hydroxy-7-methyl- (CAS No. 634602-29-2) is a specialized branched-chain fatty acid derivative gaining attention in pharmaceuticals, cosmetics, and industrial applications. This compound, structurally characterized by a hydroxyl group at the 3-position and a methyl group at the 7-position of the octanoic acid backbone, exhibits unique physicochemical properties. Its molecular formula C9H18O3 and moderate polarity make it soluble in organic solvents while retaining limited water solubility, a feature exploited in formulation science.
Recent studies highlight the role of 3-hydroxy-7-methyl-octanoic acid as a chiral building block in asymmetric synthesis. The hydroxy and carboxyl functional groups allow for diverse chemical modifications, enabling its use in producing bioactive compounds. Industry reports indicate growing demand for this intermediate in fragrance manufacturing, where its branched-chain structure contributes to longer-lasting scent profiles compared to linear analogues.
In cosmetic science, Octanoic acid, 3-hydroxy-7-methyl- demonstrates remarkable emulsion-stabilizing properties. Formulators value its ability to enhance skin penetration of active ingredients while maintaining low irritation potential. The compound's biodegradability aligns with the global shift toward sustainable ingredients, answering consumer searches for "eco-friendly cosmetic additives" and "green chemistry alternatives."
Analytical characterization of CAS No. 634602-29-2 reveals excellent thermal stability up to 180°C, making it suitable for processes requiring moderate heat exposure. Chromatographic studies show distinct retention behavior that facilitates quality control in production batches. These technical attributes respond to frequent industry queries about "heat-stable organic acids" and "HPLC analysis of branched fatty acids."
The pharmaceutical sector explores 3-hydroxy-7-methyl-octanoic acid derivatives as potential modulators of metabolic pathways. Preliminary research suggests interactions with lipid metabolism enzymes, though clinical applications remain investigational. This addresses trending searches for "novel lipid-based therapeutics" and "metabolic syndrome treatment candidates."
From a regulatory perspective, Octanoic acid, 3-hydroxy-7-methyl- complies with major chemical inventories including TSCA and EINECS. Safety data sheets indicate proper handling requires standard laboratory precautions, with no special restrictions reported. This information caters to frequent queries about "regulatory status of specialty carboxylic acids."
Market analysis shows compound 634602-29-2 production scaling to meet demand from Asia-Pacific and North American markets. Suppliers increasingly offer custom purity grades (98-99.5%) and chiral enrichment options, reflecting industry needs for high-precision applications. These developments answer commercial searches for "reliable 3-hydroxy fatty acid suppliers" and "GMP-grade carboxylic acids."
Environmental fate studies demonstrate that 3-hydroxy-7-methyl-octanoic acid undergoes rapid aerobic biodegradation (80% in 28 days per OECD 301B). This environmental profile supports its inclusion in products marketed as "biobased" or "environmentally benign," addressing sustainability-focused formulation trends.
Technical comparisons reveal Octanoic acid, 3-hydroxy-7-methyl- offers formulation advantages over similar hydroxy fatty acids like 2-hydroxyoctanoic acid, particularly in viscosity modification and pH stability. These performance characteristics respond to formulation chemists' searches for "versatile fatty acid modifiers" and "multifunctional cosmetic ingredients."
Future research directions may explore enzymatic production methods for 634602-29-2, building on advances in biocatalysis for chiral molecules. Such developments would align with industry movements toward "white biotechnology" and "enzymatic synthesis," frequent topics in green chemistry forums.
Quality specifications for commercial 3-hydroxy-7-methyl-octanoic acid typically include limits on residual solvents (<0.5%), heavy metals (<10 ppm), and optical purity (>98% ee for enantiomeric forms). These standards address quality assurance professionals' concerns about "analytical methods for functionalized fatty acids."
In material science applications, the compound's branched alkyl chain shows promise as a building block for specialty polymers. Patent literature describes its incorporation into biodegradable polyesters, answering materials researchers' queries about "renewable monomer sources."
Storage recommendations for Octanoic acid, 3-hydroxy-7-methyl- emphasize protection from moisture and oxidation at room temperature. Properly sealed containers maintain stability for >24 months, information crucial for purchasers searching "shelf life of hydroxy fatty acids."
Spectroscopic characterization of CAS No. 634602-29-2 reveals distinctive NMR signatures: a triplet for the C3 proton (δ 3.8-4.0 ppm) and doublet for C7 methyl (δ 0.9-1.1 ppm). These markers support identity confirmation, addressing analytical chemists' needs for "fatty acid structural verification methods."
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